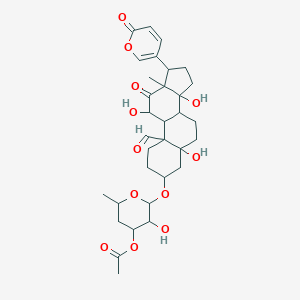
Bryotoxin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bryotoxin A is a bufadienolide glycoside that is 3,5,11,14-tetrahydroxy-12,19-dioxobufa-20,22-dienolide attached to a 3-O-acetyl-4,6-dideoxy-beta-D-arabino-hexopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a bufadienolide glycoside, a monosaccharide derivative, a steroid aldehyde, a 19-oxo steroid, a 5beta-hydroxy steroid, an 11alpha-hydroxy steroid, a 14beta-hydroxy steroid and a secondary alpha-hydroxy ketone. It derives from a bufanolide.
Analyse Chemischer Reaktionen
Molecular Interactions and Binding Affinities
Bryotoxin A exhibits potent binding to key biological targets, as demonstrated by molecular docking simulations :
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Glycoprotein-ACE | -6.6 | Hydrophobic bonds, hydrogen bonds, van der Waals |
| Tumor Necrosis Factor-α | -5.6 | Hydrophobic interactions |
| Interleukin-6 | -5.6 | Limited interactions |
This compound binds most strongly to the ACE glycoprotein, disrupting viral entry mechanisms, and to TNF-α receptors, mitigating inflammatory pathways . Structural analysis reveals its interaction with ACE involves eight bonds, including hydrogen and hydrophobic interactions (Figure 1) .
Pharmacokinetic Profile
This compound’s pharmacokinetics deviate from Lipinski’s Rule of Five, limiting oral bioavailability :
| Parameter | This compound | Lipinski Threshold |
|---|---|---|
| Molecular Weight (g/mol) | 618.67 | ≤500 |
| H-bond Acceptors | 12 | ≤10 |
| LogP | 1.23 | ≤5 |
Despite poor absorption potential, this compound shows no mutagenic, tumorigenic, or irritant risks in toxicity screenings (Table 3) . Its safety profile contrasts with related compounds like Bryophyllin B, which carries reproductive toxicity risks .
Structural and Functional Insights
This compound belongs to the bufadienolide family, characterized by a steroidal backbone with a six-membered lactone ring . Its structure includes:
This configuration enables selective interactions with inflammatory and viral entry proteins, as shown in its inhibition of cytokine storm pathways .
Comparative Efficacy in Cytokine Storm Inhibition
This compound outperforms other B. pinnatum compounds in dual-target inhibition :
| Compound | Glyc-ACE Inhibition | TNF-α Inhibition | IL-6 Inhibition |
|---|---|---|---|
| This compound | -6.6 kcal/mol | -5.6 kcal/mol | -5.6 kcal/mol |
| Bryophyllin B | -6.2 kcal/mol | -3.2 kcal/mol | -7.1 kcal/mol |
Its dual action on ACE and TNF-α suggests a broader therapeutic mechanism compared to IL-6-specific inhibitors .
Limitations and Research Gaps
Eigenschaften
CAS-Nummer |
101329-50-4 |
|---|---|
Molekularformel |
C32H42O12 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
[(2S,3S,4R,6R)-2-[[(3S,5S,8R,9S,10S,11S,13R,14S,17R)-10-formyl-5,11,14-trihydroxy-13-methyl-12-oxo-17-(6-oxopyran-3-yl)-1,2,3,4,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-6-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C32H42O12/c1-16-12-22(43-17(2)34)25(36)28(42-16)44-19-6-9-30(15-33)24-21(7-10-31(30,39)13-19)32(40)11-8-20(18-4-5-23(35)41-14-18)29(32,3)27(38)26(24)37/h4-5,14-16,19-22,24-26,28,36-37,39-40H,6-13H2,1-3H3/t16-,19+,20-,21-,22-,24-,25+,26+,28+,29+,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
KWKQJZASURFCDP-ZPARAVGQSA-N |
SMILES |
CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
Isomerische SMILES |
C[C@@H]1C[C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C(=O)[C@H]4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
Kanonische SMILES |
CC1CC(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(C(=O)C4O)C)C6=COC(=O)C=C6)O)C=O)O)OC(=O)C |
Synonyme |
bryotoxin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















